molecular formula C10H10F2O3 B1608645 Ethyl 2-(2,4-difluorophenoxy)acetate CAS No. 717-30-6

Ethyl 2-(2,4-difluorophenoxy)acetate

Cat. No. B1608645
CAS RN: 717-30-6
M. Wt: 216.18 g/mol
InChI Key: CUIDQZVFXLEWQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenoxy)acetate, also known as DFPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DFPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 222.19 g/mol.

Scientific Research Applications

  • Advanced Oxidation Processes for Wastewater Treatment :

    • Ethyl acetate extracts, related to compounds like ethyl 2-(2,4-difluorophenoxy)acetate, have been identified in studies related to the degradation of certain acids in wastewater treatment. These compounds are involved in the formation of transient products during mineralization processes (Sun & Pignatello, 1993).
  • Synthesis of γ-Oxo-acrylates :

    • The compound's reactivity has been explored in the synthesis of γ-oxo-acrylates, demonstrating its utility in organic synthesis (Manfredini, 1988).
  • Corrosion Inhibition :

    • Ethyl 2-(2,4-difluorophenoxy)acetate and similar compounds have been studied for their effectiveness as corrosion inhibitors, particularly in protecting materials like copper in acidic environments (Zarrouk et al., 2014).
  • Green Chemistry Applications :

    • This compound has been considered in the context of green chemistry, particularly in improving pharmaceutical compliance and reducing environmental impact. For instance, ethyl acetate is used as a solvent for polymerization processes in biomedical applications (Vergaelen et al., 2020).
  • Theoretical Studies in Chemistry :

    • Theoretical studies, such as quantum chemical calculations, have been performed on compounds like ethyl 2-(2,4-difluorophenoxy)acetate to understand their molecular structure and
    properties. These studies are crucial for predicting the behavior of such compounds in various chemical reactions .
  • Drug Synthesis and Pharmaceutical Applications :

    • This compound is also significant in the synthesis of pharmaceutical drugs. For instance, its derivatives have been utilized in the synthesis of HMG-CoA reductase inhibitors, which are important in cholesterol-lowering medications (Ramesh et al., 2017).
  • Chemical Spectroscopy and Analysis :

    • Spectroscopic methods like FT-IR and FT-Raman have been applied to ethyl 2-(2,4-difluorophenoxy)acetate and similar molecules to understand their vibrational properties, contributing to pharmaceutical research (Amalanathan et al., 2015).
  • Corrosion Inhibition in Industrial Applications :

    • Studies have shown that derivatives of ethyl 2-(2,4-difluorophenoxy)acetate act as corrosion inhibitors, providing protection for metals like mild steel in acidic solutions, which is significant for industrial applications (Lgaz et al., 2017).
  • Enzymatic Hydrolysis in Drug Development :

    • The compound has been used in enzymatic hydrolysis processes, particularly in the production of prototype anti-asthma drugs, showcasing its role in innovative pharmaceutical manufacturing (Bevilaqua et al., 2004).

properties

IUPAC Name

ethyl 2-(2,4-difluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIDQZVFXLEWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403816
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-difluorophenoxy)acetate

CAS RN

717-30-6
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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